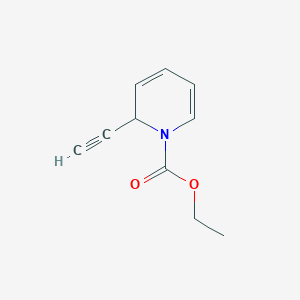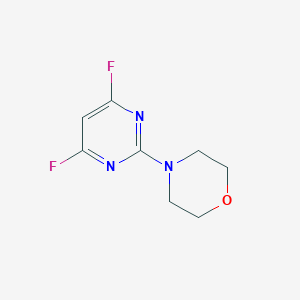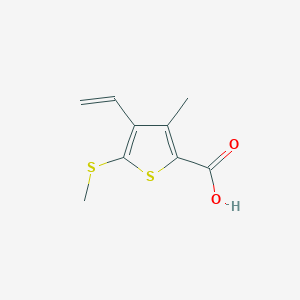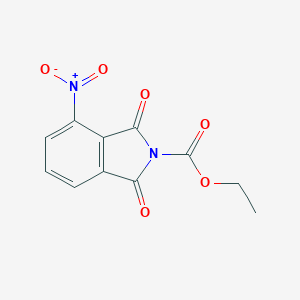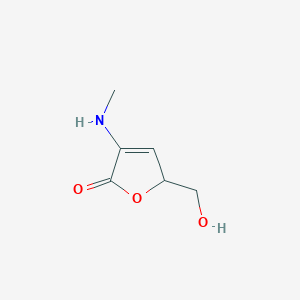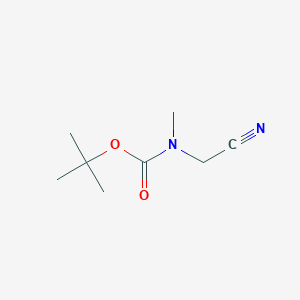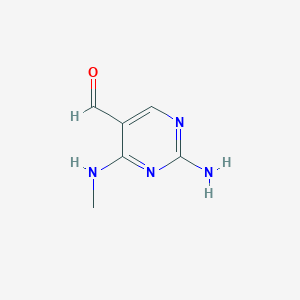
2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde
Overview
Description
2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde, also known as MAPC, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. MAPC is a versatile compound that can be synthesized using various methods and has a wide range of biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in DNA synthesis and repair, as well as by inducing apoptosis in cancer cells. 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Biochemical And Physiological Effects
2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde has a wide range of biochemical and physiological effects, including antitumor, anti-inflammatory, and antiviral properties. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines and chemokines, and inhibit the replication of certain viruses. 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde is its versatility, as it can be synthesized using various methods and has a wide range of applications. 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde is also relatively stable and can be stored for long periods without significant degradation. However, one of the main limitations of 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde is its potential toxicity, as it has been found to have cytotoxic effects on certain cell types at high concentrations.
Future Directions
There are several future directions for research on 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde, including further investigation of its mechanism of action, identification of its molecular targets, and development of more potent and selective derivatives. Additionally, the potential applications of 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde in drug development, particularly in the treatment of cancer and inflammatory diseases, warrant further exploration. Finally, the use of 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde as a fluorescent probe for the detection of nucleic acids and proteins may have significant implications in the field of biochemistry and molecular biology.
Scientific Research Applications
2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde has significant potential in various scientific research applications, including medicinal chemistry, biochemistry, and pharmaceuticals. It has been found to have antitumor, anti-inflammatory, and antiviral properties, making it a promising candidate for drug development. 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde has also been used as a fluorescent probe for the detection of nucleic acids and proteins, as well as a reagent for the synthesis of pyrimidine nucleosides.
properties
CAS RN |
185040-30-6 |
|---|---|
Product Name |
2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde |
Molecular Formula |
C6H8N4O |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-amino-4-(methylamino)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C6H8N4O/c1-8-5-4(3-11)2-9-6(7)10-5/h2-3H,1H3,(H3,7,8,9,10) |
InChI Key |
PXSMLHFRHDAPCE-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=NC=C1C=O)N |
Canonical SMILES |
CNC1=NC(=NC=C1C=O)N |
synonyms |
5-Pyrimidinecarboxaldehyde, 2-amino-4-(methylamino)- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


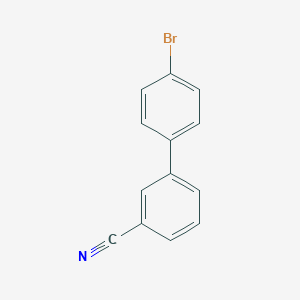


![1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B67733.png)
